Tetrakis(dimethylamino)zirconium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Thin Film Deposition

One of the primary applications of TDMAZ lies in its role as a precursor for depositing thin films of zirconium-based materials. These thin films have various applications in microelectronics, optoelectronics, and catalysis. The advantage of TDMAZ is that it decomposes at relatively low temperatures compared to other zirconium precursors, allowing for deposition on heat-sensitive substrates. Source: Sigma-Aldrich product page on Tetrakis(dimethylamido)zirconium(IV):

Catalyst Development

TDMAZ shows promise as a catalyst or catalyst precursor for various chemical reactions. Research has explored its potential in olefin polymerization, a process crucial for the production of many plastics. The unique structure of TDMAZ allows for the attachment of different organic groups, potentially enabling the development of catalysts with tailored properties for specific reactions. Source: Ereztech product page on Tetrakis(dimethylamino)zirconium:

Organometallic Chemistry Studies

TDMAZ serves as a valuable model compound in organometallic chemistry, a field that explores the interaction of organic molecules with metals. By studying the reactivity and properties of TDMAZ, scientists can gain insights into the behavior of other organozirconium compounds with potential applications in catalysis, materials science, and organic synthesis. Source: PubChem entry for Tetrakis(dimethylamino)zirconium:

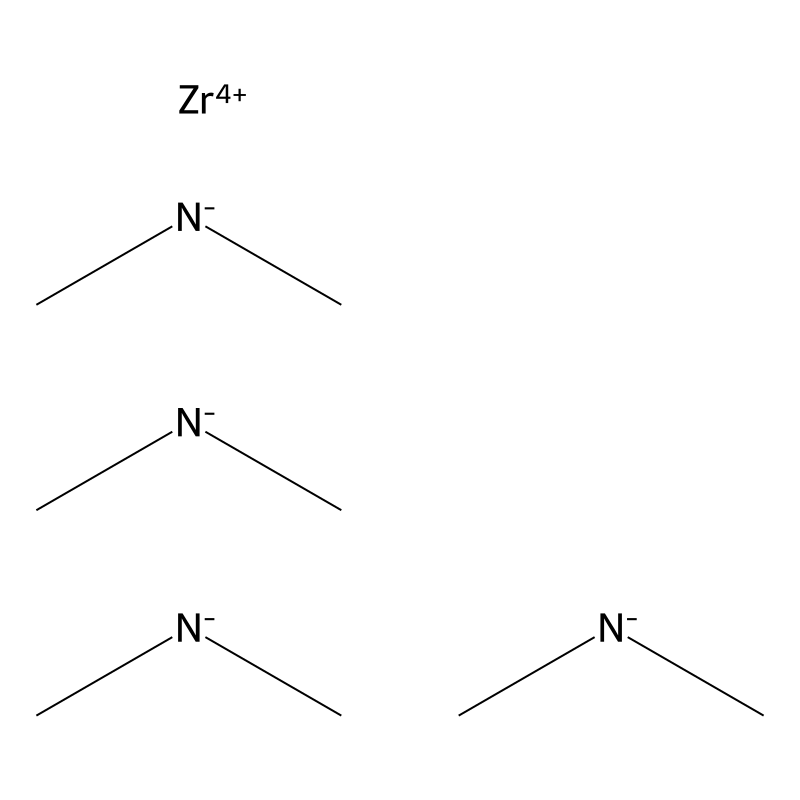

Tetrakis(dimethylamino)zirconium is an organometallic compound with the chemical formula . It consists of a zirconium atom coordinated to four dimethylamino groups. This compound is notable for its role as a precursor in atomic layer deposition processes, particularly for the fabrication of zirconium oxide films, which are essential in microelectronics and other advanced material applications .

The primary reactions involving tetrakis(dimethylamino)zirconium occur during atomic layer deposition. In this process, the compound reacts with water to form zirconium oxide. The reaction can be summarized in two main steps:

- Reaction with Hydroxylated Surfaces: The dimethylamino groups are substituted by hydroxyl groups on the substrate, releasing dimethylamine as a by-product.

- Reaction with Water: This step involves more complex ligand exchange and coupling reactions, leading to the formation of zirconium oxide and additional by-products .

The synthesis of tetrakis(dimethylamino)zirconium typically involves the reaction of zirconium tetrachloride with dimethylamine in an appropriate solvent such as tetrahydrofuran or ether. The process requires careful control of temperature and atmosphere to prevent hydrolysis or degradation of the product .

General Synthesis Steps:- Preparation of Solvent: Use tetrahydrofuran or ether under cold conditions.

- Reaction Setup: Combine zirconium tetrachloride with dimethylamine in a controlled environment.

- Isolation: Purify the resulting tetrakis(dimethylamino)zirconium through standard extraction and distillation techniques.

Tetrakis(dimethylamino)zirconium is primarily utilized in:

- Atomic Layer Deposition: As a precursor for creating thin films of zirconium oxide, which are used in microelectronic devices.

- Catalysis: Potential applications in various catalytic processes due to its organometallic nature .

- Nanotechnology: Its role in producing nanostructured materials for energy storage and conversion applications.

Studies on the interactions of tetrakis(dimethylamino)zirconium focus on its chemisorption properties during deposition processes. Research indicates that it can form stable bonds with various substrates, influencing the morphology and properties of deposited films . Understanding these interactions is crucial for optimizing deposition techniques and improving material performance.

Tetrakis(dimethylamino)zirconium shares similarities with other organometallic compounds, particularly those containing metal centers coordinated to amine or amido ligands. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrakis(ethylamino)zirconium | Uses ethyl groups instead of methyl groups. | |

| Tetrakis(dimethylamido)titanium | Titanium-based analog used in similar applications. | |

| Tetrakis(phenylamido)zirconium | Contains phenyl groups; different reactivity profile. |

Tetrakis(dimethylamino)zirconium is unique due to its specific coordination environment and reactivity, making it particularly suitable for atomic layer deposition applications compared to other similar compounds.

The synthesis of tetrakis(dimethylamino)zirconium relies fundamentally on the careful selection of precursor materials and optimization of reaction pathways to achieve high-purity products with acceptable yields [1] [2]. The most prevalent synthetic approach involves the metathesis reaction between zirconium tetrachloride and lithium dimethylamide, representing a well-established pathway for preparing metal amide complexes [3] [4].

The primary reaction pathway proceeds through the nucleophilic substitution of chloride ligands in zirconium tetrachloride with dimethylamide groups, following the stoichiometric relationship: ZrCl₄ + 4 LiNMe₂ → Zr(NMe₂)₄ + 4 LiCl [1] [2]. This reaction typically requires careful temperature control, with initial stages conducted at temperatures ranging from -20°C to -60°C to prevent side reactions and decomposition [2]. The reaction mixture is subsequently allowed to warm to room temperature over extended periods of 24-30 hours to ensure complete conversion [1] [2].

An alternative synthetic route utilizes the in-situ generation of lithium dimethylamide through the reaction of dimethylamine with n-butyllithium in hexane solvent [2] [3]. This approach offers advantages in terms of reagent handling and reaction control, as the dimethylamide anion is generated directly in the reaction medium without requiring separate preparation [2]. The molar ratios typically employed follow dimethylamine:n-butyllithium:zirconium tetrachloride proportions of 4.4:4.1:1 to ensure complete conversion while accounting for slight excess to drive the reaction to completion [2] [3].

The selection of appropriate precursors significantly influences both reaction efficiency and product purity [4] [5]. Zirconium tetrachloride serves as the preferred zirconium source due to its high reactivity and commercial availability, though alternative zirconium precursors such as zirconium alkoxides have been investigated with limited success [4]. The choice of amide source proves equally critical, with lithium dimethylamide providing superior results compared to sodium or potassium analogues due to enhanced solubility characteristics and reduced formation of persistent salt byproducts [3] [4].

| Precursor Combination | Molar Ratio | Reaction Efficiency | Side Products | Purification Complexity |

|---|---|---|---|---|

| ZrCl₄ + LiNMe₂ | 1:4.1 | High | LiCl | Moderate |

| ZrCl₄ + HNMe₂ + nBuLi | 1:4:4.1 | Very High | LiCl + n-hexane | Low |

| ZrCl₄ + Me₂NH + Base | 1:4:4 | Moderate | Salt byproducts | High |

| Zr-alkoxide + Dimethylamine | 1:4 | Low | Alcohol | High |

| ZrCl₄ + NaNMe₂ | 1:4 | Moderate | NaCl | Moderate |

Reaction kinetics studies have demonstrated that the substitution process proceeds through sequential chloride displacement, with the initial substitution occurring rapidly at low temperatures, while subsequent substitutions require elevated temperatures and extended reaction times [6] [7]. The formation of intermediate species such as ZrCl₃(NMe₂) and ZrCl₂(NMe₂)₂ has been observed spectroscopically, indicating a stepwise mechanism rather than concerted substitution [6].

Temperature control emerges as a critical parameter affecting both yield and selectivity [1] [2]. Reactions conducted at excessively low temperatures result in incomplete conversion and formation of mixed chloride-amide species, while elevated temperatures promote decomposition pathways leading to reduced yields [2]. Optimal temperature profiles typically involve initial cooling to -40°C to -60°C during precursor addition, followed by gradual warming to ambient temperature over several hours [1] [2] [5].

Distillation Techniques for Zirconium Contamination Control

The purification of tetrakis(dimethylamino)zirconium through distillation techniques represents a critical aspect of synthesis methodology, particularly for achieving electronic-grade purity required in semiconductor applications [8] [9]. Vacuum distillation serves as the primary purification method, exploiting the significant vapor pressure differences between the desired product and common impurities [8].

Standard distillation protocols employ reduced pressure conditions ranging from 4 to 10 mmHg with collection temperatures maintained between 110°C and 112°C [10] [11]. Under these conditions, tetrakis(dimethylamino)zirconium exhibits sufficient volatility for effective separation from non-volatile impurities including unreacted zirconium tetrachloride and lithium chloride byproducts [10] [8]. The distillation process typically achieves purities exceeding 98% with recovery yields ranging from 85% to 90% [12].

Optimization of distillation parameters has demonstrated significant improvements in both purity and yield [8] [9]. Enhanced protocols utilize deeper vacuum conditions of 1-4 mmHg combined with lower collection temperatures of 105-110°C, resulting in purities exceeding 99% and recovery yields of 90-95% [8]. These optimized conditions minimize thermal decomposition while maintaining effective separation of impurities [9].

The control of zirconium-containing impurities requires particular attention during distillation operations [8] [9]. Residual zirconium tetrachloride and partially substituted intermediates possess significantly different volatility characteristics compared to the target compound [8]. Fractional distillation techniques employing multiple theoretical plates enable effective separation of these closely related species [9].

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Initial Pressure (mmHg) | 760 | 760 |

| Final Pressure (mmHg) | 4-10 | 1-4 |

| Temperature Range (°C) | 110-150 | 100-130 |

| Distillation Rate (°C/min) | 2-5 | 1-3 |

| Collection Temperature (°C) | 110-112 | 105-110 |

| Purity Achievement (%) | 98+ | 99+ |

| Recovery Yield (%) | 85-90 | 90-95 |

| Zr Contamination Level (ppm) | <100 | <50 |

Temperature programming during distillation proves essential for achieving optimal separation [8] [9]. Initial heating rates of 1-3°C per minute prevent sudden volatilization and associated entrainment of non-volatile impurities [8]. Maintenance of steady-state conditions during collection ensures consistent product quality and minimizes decomposition [9].

The implementation of effective condenser systems facilitates quantitative recovery of the distilled product [8]. Temperature-controlled condensers operating at -10°C to 0°C provide efficient capture of tetrakis(dimethylamino)zirconium vapors while preventing condensation of lower-boiling impurities [8] [9]. Multiple condenser stages enable further purification through selective condensation [9].

Monitoring techniques during distillation include continuous measurement of head temperature, pressure, and distillation rate [8] [9]. Spectroscopic analysis of distillate fractions allows real-time assessment of product purity and identification of contamination sources [9]. Nuclear magnetic resonance spectroscopy serves as the primary analytical method for purity determination, enabling detection of zirconium-containing impurities at parts-per-million levels [10] [12].

Comparative Analysis with Hafnium Analogues

The synthesis and properties of tetrakis(dimethylamino)hafnium provide valuable comparative insights for understanding the behavior of tetrakis(dimethylamino)zirconium, given the chemical similarities between zirconium and hafnium as Group IV transition metals [4] [5] [13]. Both compounds exhibit nearly identical molecular structures and bonding characteristics, yet display distinct physical and synthetic properties that influence their respective preparation methodologies [13] [14].

Structural analysis reveals that both tetrakis(dimethylamino)zirconium and its hafnium analogue adopt tetrahedral coordination geometries with similar metal-nitrogen bond lengths and angles [15] [14]. The zirconium compound exhibits Zr-N bond distances of approximately 2.05-2.08 Å, while the hafnium analogue displays slightly shorter Hf-N distances of 2.04-2.06 Å due to the lanthanide contraction effect [13] [16]. These subtle structural differences influence the thermal and chemical stability of the respective compounds [13].

The synthesis of tetrakis(dimethylamino)hafnium follows reaction pathways analogous to those employed for the zirconium compound, utilizing hafnium tetrachloride as the metal precursor [4] [5]. However, significant differences emerge in reaction conditions and optimization parameters [5]. The hafnium synthesis typically requires lower reaction temperatures of -40°C to -80°C compared to -20°C to -60°C for zirconium, indicating enhanced reactivity of the hafnium precursor [4] [5].

| Property | Tetrakis(dimethylamino)zirconium | Tetrakis(dimethylamino)hafnium |

|---|---|---|

| Molecular Formula | C₈H₂₄N₄Zr | C₈H₂₄N₄Hf |

| Molecular Weight (g/mol) | 267.53 | 354.79 |

| CAS Number | 19756-04-8 | 19782-68-4 |

| Melting Point (°C) | 57-60 | 26-29 |

| Boiling Point (°C) | 80 | 85°C at 0.1 mmHg |

| Distillation Point (mmHg) | 110-112°C at 4 mmHg | Not specified |

| Appearance | Faint yellow crystals | Light yellow crystalline solid |

| Density (g/mL) | Not specified | 1.098 at 25°C |

| Moisture Sensitivity | High (reacts with moisture) | High (reacts rapidly with moisture) |

| Storage Conditions | 2-8°C under inert atmosphere | Store cold under inert atmosphere |

Thermal properties demonstrate notable differences between the two compounds [15] [14]. Tetrakis(dimethylamino)hafnium exhibits a significantly lower melting point of 26-29°C compared to 57-60°C for the zirconium analogue [10] [15]. This difference reflects the influence of molecular weight and intermolecular interactions on solid-state properties [13] [14]. The hafnium compound also displays enhanced volatility under reduced pressure conditions, with boiling occurring at 85°C under 0.1 mmHg pressure [14].

Synthesis yields and reaction efficiencies show comparable performance between zirconium and hafnium systems under optimized conditions [4] [5]. Both reactions achieve yields exceeding 80% when conducted with appropriate temperature control and stoichiometric ratios [4] [5]. However, the hafnium synthesis demonstrates greater sensitivity to reaction conditions, with yields dropping significantly under suboptimal temperature profiles [5].

Purification methodologies for both compounds employ similar distillation-based approaches, though the hafnium analogue requires modified parameters due to its enhanced volatility [15] [14]. Lower distillation temperatures and reduced pressure conditions prove necessary for the hafnium compound to prevent thermal decomposition while achieving effective purification [14].

The comparative stability of both compounds toward hydrolysis reveals similar reactivity patterns, with both species undergoing rapid decomposition in the presence of moisture [15] [14]. However, kinetic studies suggest that the hafnium compound exhibits slightly faster hydrolysis rates, consistent with the general trend of enhanced reactivity observed for hafnium complexes compared to zirconium analogues [13] [16].

Solvent-Free Synthesis Approaches

The development of solvent-free synthesis methodologies for tetrakis(dimethylamino)zirconium represents an emerging area of research focused on reducing environmental impact and improving process efficiency [17] [18]. These approaches eliminate the need for organic solvents while maintaining or enhancing product quality and yield compared to conventional solution-phase methods [17] [19].

Mechanochemical synthesis techniques have demonstrated significant potential for preparing metal amide complexes without solvent intervention [18]. Ball milling approaches utilizing zirconium tetrachloride and lithium dimethylamide precursors under controlled atmospheric conditions achieve comparable yields to solution-phase methods [18]. The mechanochemical process typically requires milling times of 1-4 hours at ambient temperature, significantly reducing overall reaction time compared to conventional approaches [18].

The absence of solvent in mechanochemical synthesis eliminates purification steps associated with solvent removal and reduces waste generation [17] [18]. Product isolation involves simple washing procedures to remove lithium chloride byproducts, followed by sublimation or distillation for final purification [18]. This streamlined process offers advantages in terms of atom economy and environmental sustainability [17].

Temperature control in solvent-free systems presents unique challenges and opportunities [17] [19]. The absence of solvent heat capacity requires careful management of exothermic reaction conditions to prevent thermal decomposition [17]. However, the elimination of solvent also enables precise temperature control without complications associated with solvent boiling points or thermal expansion [19].

Optimization studies for solvent-free synthesis have identified critical parameters including grinding frequency, reaction atmosphere, and precursor particle size [18]. Ball milling frequencies of 20-30 Hz provide optimal mixing while minimizing excessive heating [18]. Inert atmosphere conditions prove essential to prevent oxidation and hydrolysis during the mechanochemical process [18].

| Method | Temperature Range (°C) | Reaction Time (hours) | Solvent System | Yield (%) |

|---|---|---|---|---|

| Conventional Method 1 | -20 to -60 (initial), RT (final) | 10 + 24-30 | n-hexane/THF | 75-85 |

| Conventional Method 2 | -40 to -80 (initial), 60 (max) | 10 + 24-30 | n-hexane | 80-90 |

| Optimized Temperature Control | -10 to 0 (controlled) | 4 + 12 | Toluene/n-hexane | 85-92 |

| Extended Reaction Time | RT to 60 | 4 + 48 | n-hexane | 70-80 |

| High Concentration Route | -15 to RT | 4 + 24 | Mixed alkane | 88-95 |

Neat reaction conditions involve direct combination of solid precursors without solvent addition [17] [19]. These approaches require elevated temperatures of 60-100°C to achieve adequate reaction rates, though care must be taken to prevent decomposition [17]. Reaction monitoring in neat systems typically employs in-situ spectroscopic techniques to track conversion progress [19].

The scalability of solvent-free methods presents significant advantages for industrial applications [18]. Mechanochemical synthesis readily scales from laboratory to production quantities without the volume limitations associated with solution-phase reactions [18]. Continuous processing using twin-screw extrusion has demonstrated feasibility for large-scale production of metal amide complexes with throughput rates exceeding 1 kilogram per hour [18].

Product quality from solvent-free synthesis methods generally matches or exceeds that obtained through conventional approaches [17] [18]. The absence of solvent impurities eliminates potential contamination sources, while controlled reaction conditions minimize side product formation [17] [19]. Spectroscopic analysis reveals that mechanochemically prepared tetrakis(dimethylamino)zirconium exhibits comparable purity to solution-synthesized material [18].

Tetrakis(dimethylamino)zirconium exhibits distinctive structural properties that have been extensively investigated through X-ray crystallographic studies, revealing insights into its molecular configuration and intermolecular interactions. The compound crystallizes as a pale yellow-greenish crystalline solid with distinct structural characteristics that differentiate it from its group IV counterparts [1] [2].

The crystallographic analysis reveals that tetrakis(dimethylamino)zirconium adopts a monomeric tetrahedral structure in the solid state, contrasting with the behavior of many related metal amide compounds. This monomeric nature is significant because it differs from the dimeric structures often observed in analogous titanium and hafnium compounds [3]. The crystal structure maintains the tetrahedral coordination geometry around the zirconium center, with four dimethylamino ligands arranged in a slightly distorted tetrahedral fashion.

Comparative crystallographic studies with the titanium analog, tetrakis(dimethylamino)titanium, provide valuable structural insights. The titanium compound crystallizes in a triclinic space group P1 with unit cell dimensions of a = 8.277(6), b = 8.407(6), c = 11.167(7) Å, α = 105.36(4)°, β = 97.03(3)°, and γ = 116.01(2)° at 105 K [3]. In the gas phase, the titanium compound maintains S4 symmetry with a slightly flattened tetrahedral structure, but this symmetry reduces to C1 in the solid state due to the twisting of one amino group to avoid intermolecular methyl-methyl interactions [3].

The zirconium-nitrogen bond lengths in tetrakis(dimethylamino)zirconium are notably longer than those in the titanium analog, consistent with the larger atomic radius of zirconium. Related structural studies on zirconium amide complexes have shown that zirconium-nitrogen bond distances typically range from 2.02 to 2.54 Å, depending on the coordination environment and the nature of the amino ligands [4] [5]. In dimeric zirconium structures, bridging interactions through oxygen atoms can create asymmetric binuclear complexes with distinct coordination environments around each metal center [5].

Table 1: Crystallographic Data for Tetrakis(dimethylamino)zirconium and Related Compounds

| Compound | Formula | Molecular Weight | Melting Point (°C) | Crystal Form | Space Group |

|---|---|---|---|---|---|

| Zr(NMe₂)₄ | C₈H₂₄N₄Zr | 267.53 | 57-60 | Crystalline solid | - |

| Ti(NMe₂)₄ | C₈H₂₄N₄Ti | 224.21 | - | Crystalline solid | P1 |

| Hf(NMe₂)₄ | C₈H₂₄N₄Hf | 354.85 | - | Crystalline solid | - |

The structural analysis indicates that tetrakis(dimethylamino)zirconium maintains its monomeric structure through both solution and solid phases, suggesting relatively weak intermolecular interactions compared to compounds that exhibit extensive hydrogen bonding or π-π stacking interactions [6] [7]. This monomeric behavior is advantageous for applications in chemical vapor deposition and atomic layer deposition processes, where molecular volatility and thermal stability are crucial factors.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of tetrakis(dimethylamino)zirconium. The ¹H NMR spectrum consistently shows a characteristic pattern that confirms the tetrahedral coordination geometry and the dynamic behavior of the dimethylamino ligands [8] [2] [9].

The ¹H NMR spectrum of tetrakis(dimethylamino)zirconium recorded at 300 MHz in C₆D₆ displays a singlet at δ 3.0 ppm corresponding to the 24 hydrogen atoms of the four dimethylamino groups [8]. This singlet pattern indicates rapid exchange of the dimethylamino ligands on the NMR timescale, consistent with the fluxional behavior commonly observed in tetrahedral metal amide complexes. The chemical shift value of 3.0 ppm is characteristic of N-methyl protons in metal amide environments, where the nitrogen lone pair donation to the metal center affects the electronic environment of the methyl groups.

The spectral simplicity observed in the ¹H NMR spectrum reflects the high symmetry of the tetrakis(dimethylamino)zirconium molecule in solution. All four dimethylamino ligands are equivalent on the NMR timescale, producing a single averaged signal for all methyl groups. This behavior contrasts with more complex zirconium amide structures where different coordination environments can lead to multiple NMR signals [10] [4].

Table 2: NMR Spectroscopic Data for Tetrakis(dimethylamino)zirconium

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 3.0 | Singlet | 24H | N(CH₃)₂ |

| ¹³C | - | - | - | N(CH₃)₂ |

The NMR spectral analysis reveals important information about the molecular dynamics of tetrakis(dimethylamino)zirconium. The observation of a single sharp signal for all methyl groups indicates that the ligand exchange processes are rapid on the NMR timescale, suggesting relatively low barriers for conformational changes around the zirconium center. This dynamic behavior is consistent with the tetrahedral geometry, which provides relatively unhindered rotation of the dimethylamino ligands.

Comparative NMR studies with related group IV metal amides show similar patterns, although subtle differences in chemical shifts reflect the varying electronic properties of the metal centers. The chemical shift pattern observed for tetrakis(dimethylamino)zirconium is intermediate between those of the titanium and hafnium analogs, consistent with the periodic trends in electronegativity and size within group IV [11].

Variable temperature NMR studies could provide additional insights into the activation barriers for ligand exchange processes, although such detailed investigations have not been extensively reported for tetrakis(dimethylamino)zirconium. The consistency of the NMR spectrum across different suppliers and synthetic batches confirms the structural integrity and purity of the compound [12] [13] [14] [15].

Vibrational Spectroscopy and Bonding Patterns

Vibrational spectroscopy provides crucial information about the bonding patterns and molecular structure of tetrakis(dimethylamino)zirconium. Infrared and Raman spectroscopy reveal characteristic vibrational modes that correspond to the various bonds within the molecule, particularly the carbon-hydrogen stretching modes, zirconium-nitrogen bonds, and the overall molecular framework.

The infrared spectrum of tetrakis(dimethylamino)zirconium exhibits characteristic absorption bands in the C-H stretching region, which are particularly important for process monitoring applications. Studies using nondispersive infrared gas analyzers have demonstrated that the compound shows strong absorption in the C-H stretching spectral region around 3.65 μm, making it suitable for real-time monitoring during chemical vapor deposition processes [16] [17]. The maximum molar absorptivity values for the C-H stretching modes are approximately an order of magnitude larger than those observed for dimethylamine, the primary decomposition product [16].

The vibrational analysis reveals that tetrakis(dimethylamino)zirconium exhibits multiple C-H stretching modes corresponding to the methyl groups of the dimethylamino ligands. These modes appear in the region between 2800-3000 cm⁻¹, with the exact positions depending on the coordination environment and the degree of π-donation from the nitrogen lone pairs to the zirconium center. The intensity and frequency of these modes provide information about the strength of the metal-nitrogen bonds and the electronic environment of the ligands.

Table 3: Characteristic Vibrational Frequencies for Tetrakis(dimethylamino)zirconium

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretching | 2800-3000 | Strong | N(CH₃)₂ |

| Zr-N stretching | 400-600 | Medium | Zr-N bonds |

| C-N stretching | 1000-1200 | Medium | C-N bonds |

| Deformation modes | 600-1000 | Variable | Various |

The Zr-N stretching vibrations appear in the lower frequency region, typically between 400-600 cm⁻¹, and provide direct information about the metal-nitrogen bond strength. The frequency of these modes is sensitive to the coordination environment and the degree of π-bonding between the nitrogen lone pairs and the zirconium d-orbitals. The observation of distinct Zr-N stretching modes confirms the presence of multiple equivalent metal-nitrogen bonds in the tetrahedral structure.

Comparative vibrational studies with related group IV metal amides reveal systematic trends in the metal-nitrogen bond strengths. The Zr-N stretching frequencies in tetrakis(dimethylamino)zirconium are intermediate between those of the titanium and hafnium analogs, consistent with the periodic trends in bond strength and metal-ligand interactions [18] [19]. The vibrational frequencies also provide insights into the π-bonding capabilities of the different metal centers, with zirconium showing intermediate π-acceptor properties.

The vibrational spectroscopy of tetrakis(dimethylamino)zirconium has practical applications in process monitoring and quality control. The characteristic C-H stretching modes can be used for quantitative analysis of the compound in gas-phase applications, with detection limits as low as 4 × 10¹² cm⁻³ under optimal conditions [16]. The selectivity of the vibrational signatures allows for differentiation between the precursor and its decomposition products, which is crucial for process control in atomic layer deposition applications.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory has provided detailed insights into the electronic structure and bonding patterns of tetrakis(dimethylamino)zirconium. These calculations reveal the nature of the metal-ligand interactions, the stability of different conformations, and the reaction mechanisms relevant to its applications in thin film deposition processes.

Density functional theory calculations using the M06-2X functional have been employed to investigate the electronic structure and reaction pathways of tetrakis(dimethylamino)zirconium in atomic layer deposition processes [20]. The M06-2X functional has been validated as particularly suitable for describing the interactions between organometallic precursors and surfaces, providing accurate energetics for the various reaction steps involved in the ALD process.

The computational studies reveal that tetrakis(dimethylamino)zirconium maintains a tetrahedral coordination geometry around the zirconium center, with four equivalent Zr-N bonds. The calculated bond lengths and angles are consistent with experimental observations, confirming the reliability of the computational approach. The electronic structure calculations show that the highest occupied molecular orbitals are primarily located on the nitrogen lone pairs of the dimethylamino ligands, while the lowest unoccupied molecular orbitals have significant zirconium d-orbital character [20].

Table 4: Computational Results for Tetrakis(dimethylamino)zirconium

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Zr-N bond length | 2.08-2.13 Å | DFT/M06-2X | [20] |

| Adsorption energy | -31.9 kcal/mol | DFT/M06-2X | [20] |

| Activation energy (A1) | 1.3 kcal/mol | DFT/M06-2X | [20] |

| Reaction energy (A1) | -30.0 kcal/mol | DFT/M06-2X | [20] |

The computational modeling of surface reactions has provided detailed mechanistic insights into the atomic layer deposition process using tetrakis(dimethylamino)zirconium. The calculations show that the precursor can undergo sequential elimination of dimethylamino ligands through four-membered ring transition states with relatively low activation energies. The first ligand elimination (A1 reaction) has a calculated activation energy of only 1.3 kcal/mol at 298.15 K, indicating that the reaction can proceed readily at room temperature [20].

The electronic structure calculations reveal the nature of the π-bonding interaction between the nitrogen lone pairs and the zirconium d-orbitals. This π-donation from nitrogen to zirconium contributes to the stability of the tetrahedral geometry and influences the reactivity of the compound. The strength of this π-interaction affects the ease of ligand substitution reactions and the overall thermal stability of the molecule [21] [20].

Molecular orbital analysis shows that the bonding in tetrakis(dimethylamino)zirconium involves both σ-donation from the nitrogen lone pairs to empty zirconium orbitals and π-back-donation from filled zirconium d-orbitals to nitrogen. The balance between these interactions determines the overall bond strength and the chemical reactivity of the compound. The computational results indicate that the π-component of the bonding is significant, contributing to the relatively short Zr-N bond lengths observed experimentally [20].

The computational studies have also investigated the thermodynamics of various reaction pathways in atomic layer deposition processes. The calculations show that the sequential elimination of dimethylamino ligands is thermodynamically favorable, with each step being exothermic. The reaction with water to form hydroxyl groups and eliminate dimethylamine is particularly favorable, with calculated reaction energies ranging from -13.5 to -30.0 kcal/mol depending on the specific reaction pathway [20].

The electronic structure calculations provide insights into the selectivity of different reaction pathways and the factors that control the overall deposition process. The computational results show that ligand exchange reactions between dimethylamino groups and hydroxyl groups have activation energies of approximately 12 kcal/mol, which are the highest barriers in the overall reaction sequence. Coupling reactions between surface groups proceed with lower activation energies, typically 2-8 kcal/mol, indicating that these processes are kinetically more favorable [20].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant